

Protocol for Fluorometric Determination of Lipase Activity using Fluorescein Dibutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fluorescein dibutyrate	
Cat. No.:	B009291	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate measurement of lipase activity is essential for research in enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a sensitive and continuous fluorometric assay to determine lipase activity using **Fluorescein Dibutyrate** (FDB) as a substrate. The assay is suitable for high-throughput screening in a 96-well microplate format.

Principle of the Assay

The **Fluorescein dibutyrate** (FDB) lipase activity assay is based on the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product. FDB, a derivative of fluorescein, is readily hydrolyzed by lipases. This reaction cleaves the two butyrate groups from the fluorescein molecule, releasing the fluorescein dye. The liberated fluorescein exhibits strong fluorescence upon excitation, and the intensity of this fluorescence is directly proportional to the lipase activity in the sample. The reaction can be monitored in real-time to determine the rate of the enzymatic reaction.

The enzymatic reaction is as follows:



Fluorescein Dibutyrate (non-fluorescent) + 2 H₂O ---(Lipase)--> Fluorescein (fluorescent) + 2 Butyric Acid

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Fluorescein dibutyrate (FDB)	Sigma-Aldrich	F7298
Porcine Pancreatic Lipase	Sigma-Aldrich	L3126
Tris-HCl	Sigma-Aldrich	T5941
Triton X-100	Sigma-Aldrich	T8760
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
96-well black, clear-bottom microplates	Corning	3603
Fluorescence microplate reader	-	-
Standard laboratory equipment	-	-

Experimental ProtocolsReagent Preparation

- a. Assay Buffer (50 mM Tris-HCl, pH 8.0)
- Dissolve 6.057 g of Tris base in 800 mL of deionized water.
- Adjust the pH to 8.0 using 1 M HCl.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.
- b. FDB Substrate Stock Solution (10 mM)
- Dissolve 4.73 mg of **Fluorescein dibutyrate** in 1 mL of DMSO.



- Vortex thoroughly to ensure complete dissolution.
- Store in small aliquots at -20°C, protected from light.
- c. FDB Working Solution (1 mM with 0.2% Triton X-100)
- To 9.8 mL of Assay Buffer, add 20 μL of Triton X-100.
- Add 1 mL of the 10 mM FDB Substrate Stock Solution.
- Vortex to mix thoroughly. This solution should be prepared fresh before each experiment.
- d. Lipase Stock Solution (1 mg/mL)
- Dissolve 10 mg of Porcine Pancreatic Lipase in 10 mL of Assay Buffer.
- Gently mix by inversion to avoid denaturation.
- Prepare fresh and keep on ice.
- e. Lipase Standard Solutions
- Perform serial dilutions of the Lipase Stock Solution in Assay Buffer to prepare standards ranging from 0.1 μ g/mL to 10 μ g/mL.

Assay Procedure in 96-Well Plate Format

- Prepare the Microplate:
 - Add 50 μL of Assay Buffer to all wells.
 - Add 25 μL of the Lipase Standard Solutions to their respective wells in triplicate.
 - Add 25 μL of the unknown samples to their respective wells in triplicate.
 - Include a "no enzyme" control by adding 25 μL of Assay Buffer instead of the enzyme solution.
- Initiate the Reaction:



- \circ Add 25 μ L of the FDB Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 μ L.
- Fluorescence Measurement:
 - o Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
 - Measure the fluorescence intensity kinetically every minute for 30 minutes.
 - Set the excitation wavelength to 485 nm and the emission wavelength to 520 nm.[1][2][3]

Data Analysis

- Calculate the Rate of Reaction:
 - For each well, plot the fluorescence intensity against time.
 - Determine the initial reaction velocity (V₀) from the linear portion of the curve (Δfluorescence/Δtime).
- Generate a Standard Curve:
 - \circ Subtract the V₀ of the "no enzyme" control from the V₀ of each Lipase Standard.
 - Plot the corrected V₀ against the concentration of the Lipase Standards to generate a standard curve.
- Determine Lipase Activity in Unknown Samples:
 - Subtract the V₀ of the "no enzyme" control from the V₀ of the unknown samples.
 - Use the standard curve to determine the lipase concentration in the unknown samples.

Data Presentation

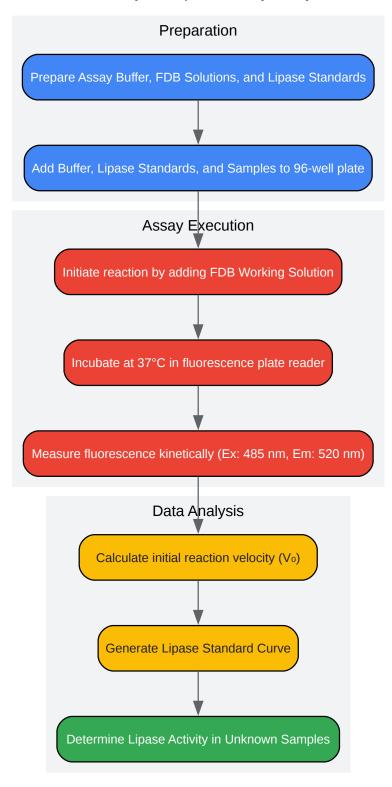


Parameter	Value		
Wavelengths			
Excitation	- 485 nm		
Emission	520 nm		
Reagent Concentrations (Final in Well)			
Fluorescein Dibutyrate (FDB)	- 250 μM		
Tris-HCI (pH 8.0)	50 mM		
Triton X-100	0.05%		
Lipase Standard Concentrations	0.1, 0.5, 1, 2.5, 5, 10 μg/mL		
Volumes per Well			
Assay Buffer	50 μL		
Enzyme/Sample	25 μL		
FDB Working Solution	25 μL		
Total Volume per Well	100 μL		
Incubation			
Temperature	37°C		
Duration	30 minutes (kinetic read)		

Mandatory Visualization



Fluorescein Dibutyrate Lipase Activity Assay Workflow



Click to download full resolution via product page

Caption: Workflow for the Fluorescein Dibutyrate Lipase Activity Assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 2. Fluorescein (FITC) | Thermo Fisher Scientific JP [thermofisher.com]
- 3. Fluorescein Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Protocol for Fluorometric Determination of Lipase Activity using Fluorescein Dibutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009291#protocol-for-fluorescein-dibutyrate-lipase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com